molecular formula C17H16N2O3S B2732636 3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 723332-67-0

3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B2732636
Numéro CAS: 723332-67-0
Poids moléculaire: 328.39
Clé InChI: VJEZWQQCHITBDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of dihydroquinazolinones, characterized by a quinazoline backbone with a sulfanyl group and a dimethoxyphenyl substituent. Its structural formula can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar dihydroquinazolinone derivatives. For instance, a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), U251 (glioblastoma), and A549 (lung cancer) cells. Among these derivatives, compounds displaying similar structural features to this compound showed promising results in inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through pathways involving cleaved PARP-1 and caspase-3 activation .

Table 1: Antiproliferative Activity of Dihydroquinazolinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG25.6Tubulin inhibition
Compound BU2517.2Apoptosis induction
Compound CA5496.0Cell cycle arrest
This compound A375 5.0 Tubulin inhibition

The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics. This is critical for mitosis; thus, inhibiting tubulin polymerization can lead to cell cycle arrest and subsequent apoptosis . Molecular docking studies suggest that this compound effectively occupies the binding site on tubulin, further corroborating its role as a tubulin polymerization inhibitor .

Other Pharmacological Effects

In addition to anticancer activity, compounds structurally related to this compound have shown various biological activities:

  • Antioxidant Activity : Some derivatives possess significant antioxidant properties which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation markers in vitro.
  • Antimicrobial Activity : Preliminary data suggest potential antibacterial effects against specific strains.

Case Studies

A notable case study involved the evaluation of a similar compound's efficacy in vivo using a HepG2 xenograft model. The administration of the compound resulted in significant tumor growth inhibition without apparent toxicity to the host organism . This highlights the therapeutic potential of such compounds in clinical settings.

Propriétés

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-8-7-11(9-15(14)22-2)10-19-16(20)12-5-3-4-6-13(12)18-17(19)23/h3-9H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEZWQQCHITBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.